molecular formula C22H17ClN4O4S B3005539 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide CAS No. 865249-59-8

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B3005539
CAS No.: 865249-59-8
M. Wt: 468.91
InChI Key: VXVYITAJHDOVBQ-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a 2-chlorophenyl group at the 5-position of the oxadiazole ring and a 4-methylbenzenesulfonamido substituent on the benzamide moiety. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, antifungal, and kinase inhibitory properties. Its structure combines a rigid oxadiazole core with sulfonamide functionality, which is often associated with enhanced bioavailability and target specificity in drug design .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4S/c1-14-10-12-15(13-11-14)32(29,30)27-19-9-5-3-7-17(19)20(28)24-22-26-25-21(31-22)16-6-2-4-8-18(16)23/h2-13,27H,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVYITAJHDOVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide” typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid or its derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 2-chlorophenyl group, often using a chlorinating agent.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the oxadiazole derivative with a benzamide derivative, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

“N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: As a component in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide” depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The following table summarizes key structural features and biological activities of the target compound and its analogs:

Compound Name Oxadiazole Substituent Benzamide Substituent Biological Activity References
Target Compound : N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide 5-(2-chlorophenyl) 2-(4-methylbenzenesulfonamido) Not explicitly reported -
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 5-[(4-methoxyphenyl)methyl] 4-[benzyl(methyl)sulfamoyl] Antifungal (C. albicans)
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 5-(furan-2-yl) 4-[cyclohexyl(ethyl)sulfamoyl] Antifungal (C. albicans)
4-F1374-0808: N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide 5-(4-chlorophenyl) 2-methyl Kinase inhibitor
5-F1374-0081: N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide 5-(2-chlorophenyl) 3-phenoxy Kinase inhibitor
Compound 17 (CAS 501351-74-2): N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide 5-(2-chlorophenyl) 4-(dibutylsulfamoyl) Not reported
(S)-N-{1-[5-(4-chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methylbenzenesulfonamide 5-(4-chlorobenzylsulfanyl) 4-methylbenzenesulfonamido Structural/ crystallographic data

Key Observations :

  • Oxadiazole Substituents: The 2-chlorophenyl group in the target compound contrasts with LMM5’s 4-methoxyphenylmethyl group and LMM11’s furan substituent. The chlorine atom’s position (2- vs.
  • Benzamide Modifications: The target compound’s 2-sulfonamido group distinguishes it from analogs with 4-sulfonamido (LMM5, LMM11) or non-sulfonamide substituents (e.g., 2-methyl in 4-F1374-0808). Sulfonamides enhance solubility and hydrogen-bonding capacity, critical for enzyme inhibition .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a compound that has garnered attention due to its diverse biological activities. This article reviews its biological properties, including insecticidal, antifungal, and potential antitumor activities, supported by various studies and data.

The compound's molecular formula is C14H12ClN4O2SC_{14}H_{12}ClN_4O_2S, with a molecular weight of approximately 300.7 g/mol. The presence of the oxadiazole ring contributes to its biological activity by enhancing interactions with biological targets.

Insecticidal Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant insecticidal properties. For instance, a study highlighted that derivatives similar to this compound showed effective lethality against various pest species such as Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L. Notably, certain derivatives achieved over 70% mortality rates in bioassays .

Antifungal Activity

The compound also demonstrates promising antifungal effects. A comparative study indicated that several oxadiazole derivatives exhibited inhibition rates against Pyricularia oryzae, with some compounds achieving up to 77.8% inhibition at a concentration of 50 mg/L. This suggests potential applications in agricultural settings for crop protection against fungal pathogens .

Antitumor Activity

Emerging research indicates that oxadiazole-containing compounds may possess antitumor properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as A549 and HCC827. The cytotoxicity was evaluated using MTS assays, revealing IC50 values in the low micromolar range (e.g., 2.12 μM for compound derivatives), indicating significant potential for further development as antitumor agents .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineConcentration (mg/L)Inhibition/Mortality Rate (%)
InsecticidalMythimna separate500>70
Helicoverpa armigera500>70
AntifungalPyricularia oryzae5077.8
Sclerotinia sclerotiorum50Moderate (45.2%–58.1%)
AntitumorA549 (lung cancer)VariousIC50: 2.12 μM
HCC827 (lung cancer)VariousIC50: 5.13 μM

Case Studies

  • Insecticidal Effects : A study conducted on various benzamide derivatives revealed that those containing the oxadiazole group exhibited notable insecticidal activity against common agricultural pests, suggesting their utility in pest management strategies.
  • Antifungal Efficacy : Another investigation into the antifungal properties of similar compounds found that specific derivatives not only inhibited fungal growth but also demonstrated lower toxicity towards non-target organisms, indicating a favorable safety profile for agricultural applications.
  • Antitumor Potential : The antitumor activity was assessed through both 2D and 3D cell culture systems, with results indicating that while some compounds were effective against cancer cells, they also exhibited cytotoxic effects on normal cells, necessitating further structural optimization to enhance selectivity .

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